C3d Peptide P16
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Overview
Description
C3d Peptide P16 is a synthetic peptide consisting of 16 amino acids, derived from the human complement component C3d. It plays a significant role in the immune system by enhancing the phosphorylation of specific proteins and promoting the proliferation of human B lymphocytes.
Preparation Methods
Synthetic Routes and Reaction Conditions: C3d Peptide P16 is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS), along with organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency and safety. Large-scale synthesis may also involve automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: C3d Peptide P16 primarily undergoes phosphorylation reactions. It enhances the phosphorylation of proteins pp105 and pp100 in human B lymphocytes.
Common Reagents and Conditions: The phosphorylation reactions are typically carried out in vitro using kinases such as protein tyrosine kinases. The reactions are performed under physiological conditions, with a temperature of around 37°C and a pH of 7.4.
Major Products Formed: The major products of these reactions are the phosphorylated forms of pp105 and pp100, which play a role in the proliferation and differentiation of B lymphocytes.
Scientific Research Applications
Chemistry: C3d Peptide P16 is used in biochemical research to study protein phosphorylation and signal transduction pathways. It helps in understanding the molecular mechanisms underlying immune responses.
Biology: In biological research, this compound is used to investigate the role of complement components in immune system activation and regulation. It is also used to study the effects of phosphorylation on cellular processes.
Medicine: this compound has potential therapeutic applications in immunotherapy. It can be used to enhance the immune response against certain diseases, including cancer and autoimmune disorders.
Industry: In the biotechnology industry, this compound is used in the development of diagnostic tools and therapeutic agents. It is also used in the production of vaccines and other immunomodulatory products.
Mechanism of Action
C3d Peptide P16 exerts its effects by binding to specific receptors on the surface of B lymphocytes. This binding triggers a cascade of intracellular signaling events, leading to the phosphorylation of target proteins and the proliferation of B cells. The molecular targets involved include protein tyrosine kinases and phosphatases, which regulate the phosphorylation state of cellular proteins.
Comparison with Similar Compounds
C3d Peptide P16 is similar to other peptides derived from complement components, such as C3a and C3b. it is unique in its ability to specifically enhance the phosphorylation of pp105 and pp100, making it a valuable tool in immunological research. Other similar compounds include C3a Peptide and C3b Peptide, which have different biological activities and applications.
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[(2S)-2-[[2-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H131N25O27/c1-42(2)34-56(77(129)106-57(35-45-20-22-47(112)23-21-45)78(130)108-60(38-65(92)115)81(133)110-70(43(3)4)83(135)103-54(25-28-67(117)118)72(124)98-44(5)85(137)138)105-75(127)53(24-27-63(90)113)101-73(125)51(17-9-11-31-88)99-66(116)41-97-82(134)62-19-13-33-111(62)84(136)61(39-69(121)122)109-76(128)55(26-29-68(119)120)102-79(131)58(36-46-40-96-50-16-7-6-14-48(46)50)107-74(126)52(18-12-32-95-86(93)94)100-80(132)59(37-64(91)114)104-71(123)49(89)15-8-10-30-87/h6-7,14,16,20-23,40,42-44,49,51-62,70,96,112H,8-13,15,17-19,24-39,41,87-89H2,1-5H3,(H2,90,113)(H2,91,114)(H2,92,115)(H,97,134)(H,98,124)(H,99,116)(H,100,132)(H,101,125)(H,102,131)(H,103,135)(H,104,123)(H,105,127)(H,106,129)(H,107,126)(H,108,130)(H,109,128)(H,110,133)(H,117,118)(H,119,120)(H,121,122)(H,137,138)(H4,93,94,95)/t44-,49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,70-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJGFSNALYAUQI-FEVNQTGBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H131N25O27 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1947.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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